

A Technical Guide to the Systematic Nomenclature of (3R)-thiolan-3-ol

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Compound of Interest

Compound Name: (r)-Tetrahydrothiophen-3-ol

Cat. No.: B020376

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Abstract

In the fields of medicinal chemistry and drug development, the precise and unambiguous naming of a chemical entity is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework that allows any scientist, anywhere, to reconstruct the exact two-dimensional structure and three-dimensional stereochemistry of a molecule from its name alone.^{[1][2][3]} This guide provides an in-depth deconstruction of the IUPAC name (3R)-thiolan-3-ol, a chiral heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of complex nomenclature. We will dissect the name into its three core components—the parent heterocycle, the principal functional group, and the stereochemical descriptor—to provide a clear, logical explanation of how the final name is systematically derived.

The Heterocyclic Core: "Thiolane"

The foundation of the name is "thiolane," which defines the core ring structure. This name is derived using the Hantzsch-Widman system, the IUPAC-preferred method for naming heterocyclic compounds.^{[4][5]}

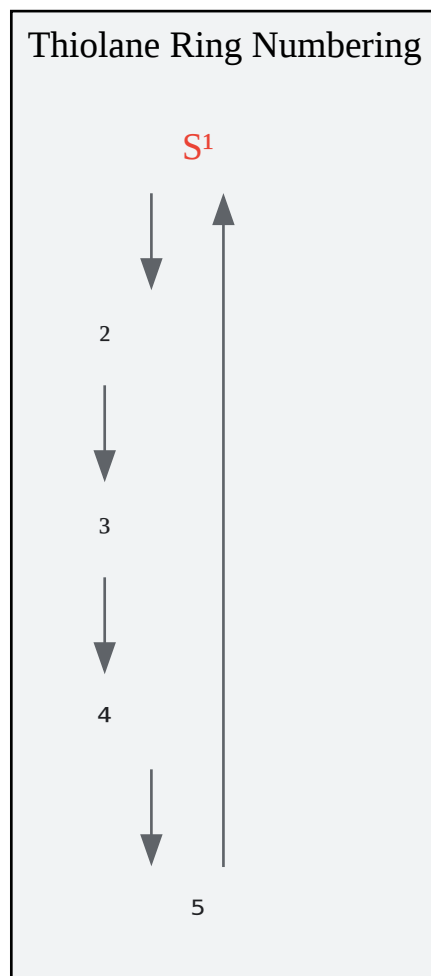
- Deconstruction of the Parent Name:
 - "Thia-": This prefix indicates the presence of a sulfur atom replacing a carbon atom in the cyclic framework.^[4] The priority for heteroatoms in nomenclature follows the order Oxygen ("oxa") > Sulfur ("thia") > Nitrogen ("aza").

- "-olane": This stem signifies a five-membered, fully saturated (containing no double bonds) ring.[4]

Combining the prefix and the stem yields "thiolane", the accepted IUPAC name for a saturated five-membered ring containing one sulfur atom.[6][7] This compound is also commonly known as tetrahydrothiophene.[6]

- Numbering the Ring System: By convention, the numbering of a monocyclic heterocycle begins at the heteroatom, which is assigned position '1'. The numbering then proceeds around the ring to give any substituents the lowest possible locants.[4]

Workflow: Numbering the Thiolane Heterocycle



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Caption: IUPAC numbering of the thiolane parent ring.

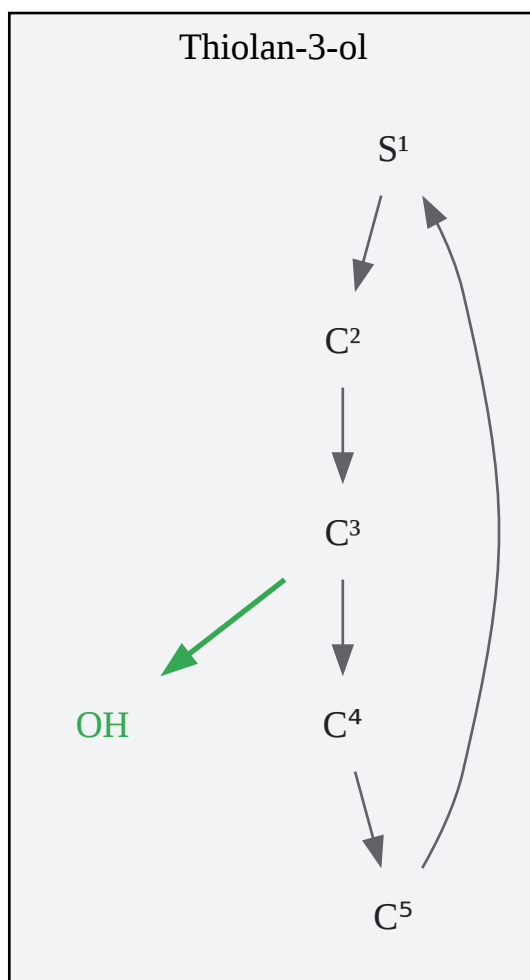
The Principal Functional Group: "-3-ol"

The second part of the name, "-3-ol," identifies the primary chemical functionality of the molecule and its location.

- "-ol" Suffix: In the IUPAC hierarchy of functional groups, the alcohol (hydroxyl, -OH) group has higher priority than a thioether (the sulfur in the ring).^[1] Therefore, the alcohol is designated as the principal functional group and is indicated by the suffix "-ol".^{[8][9]} The final "e" of the parent name "thiolane" is elided before adding the suffix, resulting in "thiolanol". However, modern IUPAC recommendations retain the "e" and place the suffix separately, as in "thiolan-ol".^[10]
- "3-" Locant: This number specifies that the hydroxyl group is attached to the carbon atom at position 3 of the thiolane ring.

Combining the parent name and the functional group information gives the complete, non-stereospecific name: thiolan-3-ol.^{[11][12]}

Visual Representation: Thiolan-3-ol Structure



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Caption: Structure of thiolan-3-ol with IUPAC numbering.

Stereochemistry: The "(3R)-" Descriptor

The prefix "(3R)-" defines the absolute configuration of the chiral center at carbon-3. The existence of a specific stereoisomer is critically important in pharmacology, as different enantiomers of a drug can have vastly different biological activities. The configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.^{[13][14][15]}

Protocol: Assigning Absolute Configuration via Cahn-Ingold-Prelog (CIP) Rules

This protocol outlines the self-validating steps to determine the stereochemical descriptor for the chiral center at C-3.

Step 1: Identify the Chiral Center and its Four Substituents. The chiral center is the carbon atom bonded to four different groups. In this molecule, C-3 is the chiral center. Its four substituents are:

- The hydroxyl group (-OH)
- A hydrogen atom (-H)
- The C-2 ring segment (-CH₂-S-)
- The C-4 ring segment (-CH₂-CH₂-)

Step 2: Assign Priorities (1-4) to the Substituents. Priorities are assigned based on the atomic number of the atom directly attached to the chiral center. Higher atomic number equals higher priority.[\[16\]](#)[\[17\]](#)

- Priority 1: The oxygen atom of the -OH group (atomic number 8) has the highest atomic number.
- Priority 4: The -H atom (atomic number 1) has the lowest atomic number.
- Tie-Breaker: Both the C-2 and C-4 ring segments are attached via carbon atoms (atomic number 6), creating a tie. To break the tie, we move to the next atoms along each path.[\[14\]](#)
[\[17\]](#)
 - Path via C-2: C-2 is bonded to a sulfur atom (S, atomic number 16) and two hydrogen atoms.
 - Path via C-4: C-4 is bonded to a carbon atom (C-5, atomic number 6) and two hydrogen atoms.
 - Since Sulfur (16) has a higher atomic number than Carbon (6), the path through C-2 is given higher priority.
- Priority 2: The -CH₂-S- segment (C-2).

- Priority 3: The -CH₂-CH₂- segment (C-4).

Step 3: Orient the Molecule and Determine Configuration. The molecule must be oriented so that the lowest-priority group (Priority 4, the -H atom) is pointing away from the viewer (represented by a dashed bond).^{[16][17]}

Step 4: Trace the Path from Priority 1 to 2 to 3. With the molecule correctly oriented, trace a curve from the highest priority group (1) to the second (2), and then to the third (3).

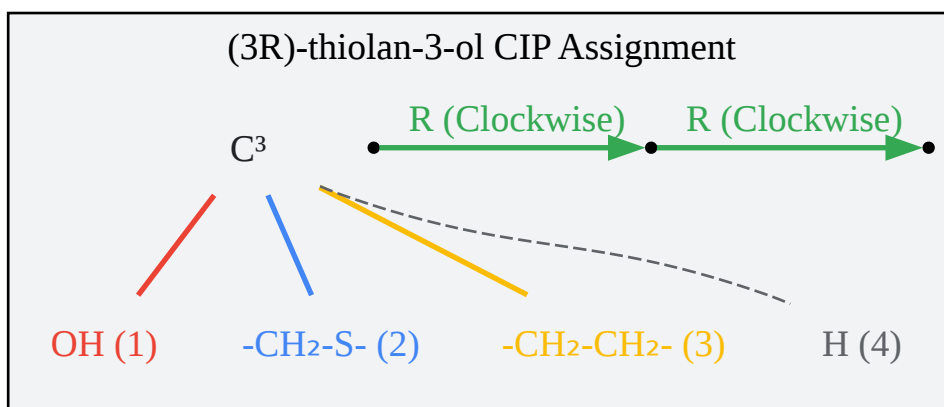
- If the path is clockwise, the configuration is designated (R) (from the Latin rectus, meaning right).^[15]
- If the path is counter-clockwise, the configuration is designated (S) (from the Latin sinister, meaning left).^[15]

For (3R)-thiolan-3-ol, this path (1 → 2 → 3) is clockwise.

Data Summary: CIP Priority Assignment

Priority	Substituent Group at C-3	Basis for Assignment
1	-OH	Highest atomic number (O = 8) directly attached.
2	-CH ₂ -S- (C-2 path)	Tie-breaker: C-2 is bonded to S (atomic number 16).
3	-CH ₂ -CH ₂ - (C-4 path)	Tie-breaker: C-4 is bonded to C (atomic number 6).
4	-H	Lowest atomic number (H = 1) directly attached.

Workflow: Visualizing the (R) Configuration



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Caption: CIP priority assignment for (3R)-thiolan-3-ol.

Conclusion

The systematic IUPAC name (3R)-thiolan-3-ol is a complete descriptor of the molecule's chemical identity. Through a logical, rule-based process, it conveys the presence of a five-membered saturated sulfur heterocycle ("thiolane"), a hydroxyl functional group at the third position ("-3-ol"), and a specific right-handed spatial arrangement of atoms around that chiral center ("(3R)-"). A thorough understanding of this systematic nomenclature is an indispensable skill for professionals in the chemical and pharmaceutical sciences, ensuring clarity, reproducibility, and precision in research and development.

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